molecular formula C16H18N2O3S B2891194 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid CAS No. 451465-62-6

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2891194
CAS No.: 451465-62-6
M. Wt: 318.39
InChI Key: VXXLIOIHIURFSO-UHFFFAOYSA-N
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Description

The compound “4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring attached to a cyclohexane ring via a methylene bridge. The carboxylic acid group is attached to the cyclohexane ring .

Scientific Research Applications

Synthesis and Biological Activity

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid and its derivatives have been extensively studied for their synthesis and biological activity. Research has shown the synthesis of various quinazoline derivatives, exhibiting significant anti-monoamine oxidase and antitumor activity. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolines demonstrating high biological activity in this regard (Markosyan et al., 2015).

Chemical Synthesis and Characterization

The compound has also been a subject of interest in chemical synthesis. Contreras et al. (2001) detailed the synthesis of a related compound, Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate, from cyclohexanone and characterized it using various spectroscopic methods (Contreras et al., 2001).

Pharmacological Formulation Development

In the context of pharmacological formulation, Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, RS-82856, in aqueous and organic solutions, which is crucial for developing intravenous formulations (Gu et al., 1988).

Novel Compounds Synthesis

Reddy et al. (2012) synthesized novel compounds related to this compound, utilizing green conditions and eco-friendly solvents, demonstrating the potential for environmentally conscious chemical synthesis (Reddy et al., 2012).

Mechanism of Action

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLIOIHIURFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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